Sulfuric acid;undecahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

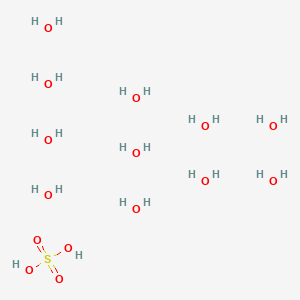

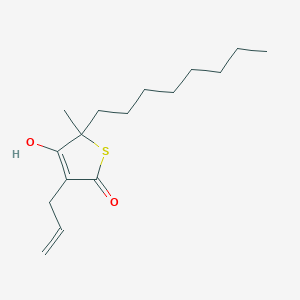

Sulfuric acid;undecahydrate is a chemical compound that consists of sulfuric acid (H₂SO₄) and eleven molecules of water (H₂O). This compound is a hydrate form of sulfuric acid, which is known for its strong acidic properties and wide range of industrial applications. Sulfuric acid itself is a colorless, odorless, and viscous liquid that is highly corrosive and can cause severe burns upon contact.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sulfuric acid is typically produced through the Contact Process, which involves the following steps:

Preparation of Sulfur Dioxide (SO₂): Sulfur is burned in the presence of excess air to produce sulfur dioxide. [ S + O₂ → SO₂ ]

Conversion to Sulfur Trioxide (SO₃): Sulfur dioxide is then oxidized to sulfur trioxide in the presence of a vanadium pentoxide (V₂O₅) catalyst at temperatures between 400°C and 450°C. [ 2SO₂ + O₂ ⇌ 2SO₃ ]

Formation of Oleum: Sulfur trioxide is absorbed into concentrated sulfuric acid to form oleum (H₂S₂O₇). [ H₂SO₄ + SO₃ → H₂S₂O₇ ]

Dilution to Form Sulfuric Acid: Oleum is then diluted with water to produce sulfuric acid. [ H₂S₂O₇ + H₂O → 2H₂SO₄ ]

Industrial Production Methods

The industrial production of sulfuric acid involves large-scale implementation of the Contact Process. The process requires precise control of temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product. The sulfuric acid produced is then hydrated to form sulfuric acid;undecahydrate by carefully controlling the addition of water molecules.

Análisis De Reacciones Químicas

Types of Reactions

Sulfuric acid;undecahydrate undergoes various types of chemical reactions, including:

Oxidation: Sulfuric acid acts as a strong oxidizing agent, especially at high concentrations and temperatures.

Dehydration: It has a strong dehydrating property, removing water from other compounds.

Substitution: It can participate in substitution reactions, such as the formation of esters and sulfonation of aromatic compounds.

Common Reagents and Conditions

Oxidation Reactions: Common reagents include metals like copper and zinc, which react with sulfuric acid to form metal sulfates and hydrogen gas. [ Zn + H₂SO₄ → ZnSO₄ + H₂ ]

Dehydration Reactions: Sulfuric acid can dehydrate carbohydrates, such as sugar, to form carbon and water. [ C₁₂H₂₂O₁₁ + H₂SO₄ → 12C + 11H₂O ]

Substitution Reactions: Aromatic compounds like benzene react with sulfuric acid to form sulfonic acids. [ C₆H₆ + H₂SO₄ → C₆H₅SO₃H + H₂O ]

Major Products Formed

The major products formed from these reactions include metal sulfates, hydrogen gas, carbon, water, and sulfonic acids.

Aplicaciones Científicas De Investigación

Sulfuric acid;undecahydrate has numerous applications in scientific research, including:

Chemistry: Used as a reagent in various chemical syntheses and analytical procedures.

Biology: Employed in the preparation of biological samples for electron microscopy.

Medicine: Utilized in the production of pharmaceuticals and as a component in certain medical treatments.

Industry: Widely used in the manufacture of fertilizers, explosives, dyes, and detergents.

Mecanismo De Acción

The mechanism by which sulfuric acid;undecahydrate exerts its effects involves its strong acidic and dehydrating properties. It can protonate other molecules, leading to various chemical transformations. The molecular targets include hydroxyl groups, which are dehydrated, and metal ions, which are oxidized.

Comparación Con Compuestos Similares

Similar Compounds

Hydrochloric Acid (HCl): A strong acid used in similar industrial applications but lacks the dehydrating property of sulfuric acid.

Nitric Acid (HNO₃): Another strong acid with oxidizing properties but is more volatile and less stable than sulfuric acid.

Phosphoric Acid (H₃PO₄): A weaker acid used in food and beverage industries, lacking the strong oxidizing and dehydrating properties of sulfuric acid.

Uniqueness

Sulfuric acid;undecahydrate is unique due to its combination of strong acidic, oxidizing, and dehydrating properties, making it highly versatile in various chemical processes and industrial applications.

Propiedades

Número CAS |

642485-85-6 |

|---|---|

Fórmula molecular |

H24O15S |

Peso molecular |

296.25 g/mol |

Nombre IUPAC |

sulfuric acid;undecahydrate |

InChI |

InChI=1S/H2O4S.11H2O/c1-5(2,3)4;;;;;;;;;;;/h(H2,1,2,3,4);11*1H2 |

Clave InChI |

DDFGVLPAOANFSR-UHFFFAOYSA-N |

SMILES canónico |

O.O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591622.png)

![3-[2-(3-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B12591627.png)

![4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid](/img/structure/B12591632.png)

![Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12591648.png)

![Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12591655.png)

![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline](/img/structure/B12591661.png)

![5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12591685.png)

![4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione](/img/structure/B12591688.png)